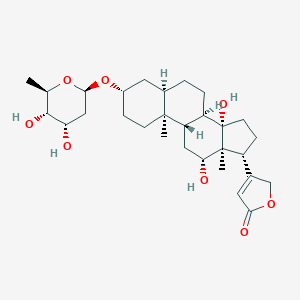

Digoxigenin monodigitoxoside

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[(3S,5R,8R,9S,10S,12R,13S,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-12,14-dihydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O8/c1-15-26(33)22(30)13-25(36-15)37-18-6-8-27(2)17(11-18)4-5-20-21(27)12-23(31)28(3)19(7-9-29(20,28)34)16-10-24(32)35-14-16/h10,15,17-23,25-26,30-31,33-34H,4-9,11-14H2,1-3H3/t15-,17-,18+,19-,20-,21+,22+,23-,25+,26-,27+,28+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFSXBMIFXZFKHD-ZDDLGXCGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CC(C5(C4(CCC5C6=CC(=O)OC6)O)C)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3C[C@H]([C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)O)C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309084 |

Source

|

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

520.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5352-63-6 |

Source

|

| Record name | Digoxigenin monodigitoxoside | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5352-63-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Digoxigenin-mono(digitoxoside) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005352636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Digoxigenin monodigitoxoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Genesis of Digoxigenin Monodigitoxoside: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin monodigitoxoside, a cardenolide of significant interest in biomedical research and drug development, originates from both natural and semi-synthetic pathways. Primarily found in the foxglove plants, Digitalis purpurea and Digitalis lanata, it also arises as a key metabolite of the cardiac drug Digoxin (B3395198).[1] This guide provides an in-depth exploration of the origins of this compound, detailing its biosynthesis in Digitalis species and its formation from Digoxin through metabolic and chemical processes. The content herein is curated to provide researchers, scientists, and drug development professionals with a comprehensive technical understanding, supported by quantitative data, detailed experimental protocols, and visual pathway diagrams.

Natural Origin: Biosynthesis in Digitalis Species

The biosynthesis of this compound in Digitalis plants is a complex process rooted in the steroid biosynthesis pathway. The pathway commences with cholesterol and proceeds through a series of enzymatic modifications to yield the aglycone, Digoxigenin, which is then glycosylated.

Biosynthetic Pathway of Digoxigenin and its Glycosides

The formation of cardiac glycosides in Digitalis is a multi-step process involving numerous enzymes. The pathway can be broadly divided into the formation of the steroid nucleus and its subsequent modifications.

Semi-Synthetic Origin: Metabolism and Hydrolysis of Digoxin

This compound is a primary metabolite of Digoxin, a widely used cardiac glycoside. This conversion can occur both in vivo through enzymatic action and in vitro via acid hydrolysis.

Metabolic Pathway from Digoxin

In the body, Digoxin is metabolized in the liver, where it undergoes sequential cleavage of its digitoxose (B191001) sugar residues. This process is primarily mediated by cytochrome P450 enzymes.

Quantitative Data

The following tables summarize key quantitative data related to the origin of this compound.

Table 1: Typical Content of Major Cardiac Glycosides in Digitalis Species

| Glycoside | Plant Species | Concentration (% of dry weight) | Reference |

| Lanatoside C | Digitalis lanata | 0.1 - 0.4 | [2] |

| Digoxin | Digitalis lanata | 0.05 - 0.1 | [2] |

| Digitoxin | Digitalis purpurea | 0.2 - 0.4 | [3] |

| This compound | Digitalis purpurea | Variable, typically lower than primary glycosides | [3] |

Table 2: Kinetic Parameters for the Metabolism of Digoxin in Rat Liver Microsomes

| Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) |

| Digoxin | Digoxigenin bisdigitoxoside | 125 ± 22 | 362 ± 37 |

| Digoxigenin bisdigitoxoside | This compound | 61 ± 5 | 7 ± 1 |

Table 3: Acid Hydrolysis of Digoxin to this compound

| pH | Time (min) | Temperature (°C) | % Digoxin Hydrolyzed | Reference |

| 1.0 - 2.0 | 30 | 37 | >70 | [4] |

| 1.0 - 2.0 | 90 | 37 | >96 | [4] |

| 0.9 | 30 | 37 | 87 | [4] |

Experimental Protocols

Protocol 1: Isolation and Purification of this compound from Digitalis purpurea Leaves

1. Extraction:

-

Air-dry the leaves of Digitalis purpurea at room temperature and grind them into a fine powder.

-

Macerate 100 g of the powdered leaves in 1 L of 70% ethanol (B145695) for 48 hours at room temperature with occasional stirring.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure at 40°C to obtain a crude extract.

2. Preliminary Purification:

-

Resuspend the crude extract in 200 mL of distilled water and partition it three times with 200 mL of chloroform (B151607).

-

Combine the chloroform fractions and evaporate to dryness.

3. Column Chromatography:

-

Dissolve the dried chloroform extract in a minimal amount of chloroform.

-

Prepare a silica (B1680970) gel (60-120 mesh) column (5 cm diameter, 50 cm length) packed in chloroform.

-

Load the sample onto the column.

-

Elute the column with a gradient of chloroform and methanol (B129727), starting with 100% chloroform and gradually increasing the methanol concentration to 10%.

-

Collect fractions of 20 mL and monitor them by thin-layer chromatography (TLC) using a mobile phase of chloroform:methanol (9:1).

-

Combine the fractions containing this compound.

4. Preparative High-Performance Liquid Chromatography (HPLC):

-

Further purify the combined fractions using a preparative HPLC system.

-

Column: C18 reverse-phase column (e.g., 250 x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water. Start with 30% acetonitrile and increase to 70% over 40 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 220 nm.

-

Collect the peak corresponding to this compound.

-

Evaporate the solvent to obtain the purified compound.

Protocol 2: Acid Hydrolysis of Digoxin to Produce this compound

1. Reaction Setup:

-

Dissolve 100 mg of Digoxin in 10 mL of ethanol in a round-bottom flask.

-

Add 40 mL of 0.1 N hydrochloric acid to the flask.

2. Hydrolysis:

-

Reflux the mixture at 80°C for 2 hours with constant stirring.

-

Monitor the reaction progress by TLC, observing the disappearance of the Digoxin spot and the appearance of spots corresponding to its hydrolysis products.

3. Neutralization and Extraction:

-

Cool the reaction mixture to room temperature.

-

Neutralize the solution with a saturated solution of sodium bicarbonate until the pH is approximately 7.

-

Extract the aqueous solution three times with 50 mL of chloroform.

4. Purification:

-

Combine the chloroform extracts and wash them with distilled water.

-

Dry the chloroform layer over anhydrous sodium sulfate (B86663) and evaporate the solvent under reduced pressure.

-

Purify the resulting residue containing a mixture of Digoxigenin and its digitoxosides using preparative HPLC as described in Protocol 1.

Conclusion

The origin of this compound is twofold: it is a naturally occurring secondary metabolite in Digitalis species and a product of the metabolic or chemical breakdown of Digoxin. Understanding these origins is crucial for its isolation, synthesis, and application in research and drug development. The provided data and protocols offer a foundational resource for scientists working with this important cardenolide. Further research into the specific enzymatic steps of its biosynthesis and the optimization of its production will continue to be of high value to the scientific community.

References

- 1. Digoxigenin - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. High-performance liquid chromatographic determination of secondary cardiac glycosides in Digitalis purpurea leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Hydrolysis of digoxin by acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Digoxigenin Monodigitoxoside as a Na+/K+ ATPase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Digoxigenin (B1670575) monodigitoxoside, a cardiac glycoside and a metabolite of digoxin (B3395198), exerts its physiological and therapeutic effects primarily through the inhibition of the Na+/K+ ATPase pump. This enzyme, integral to maintaining the electrochemical gradients across the cell membrane, is a critical target in various physiological processes and disease states. This technical guide provides an in-depth exploration of the mechanism of action of digoxigenin monodigitoxoside, detailing its interaction with the Na+/K+ ATPase, the resultant cellular sequelae, and the experimental methodologies used to characterize this interaction. Quantitative data for related compounds are provided to offer a comparative context for its inhibitory potential.

The Na+/K+ ATPase: A Pivotal Cellular Machine

The Na+/K+ ATPase, or sodium-potassium pump, is a transmembrane protein found in all animal cells. It actively transports three sodium ions (Na+) out of the cell and two potassium ions (K+) into the cell, a process coupled with the hydrolysis of one molecule of ATP. This pumping action is fundamental for various cellular functions, including maintaining cell volume, establishing the resting membrane potential, and driving secondary active transport of other solutes.

The enzyme is a heterodimer consisting of a catalytic α-subunit and a smaller β-subunit, which is essential for the maturation and trafficking of the α-subunit to the plasma membrane. The α-subunit contains the binding sites for Na+, K+, ATP, and cardiac glycosides.

Mechanism of Inhibition by this compound

This compound, like other cardiac glycosides, binds to a specific site on the extracellular face of the α-subunit of the Na+/K+ ATPase.[1] This binding is highly specific and occurs when the enzyme is in its phosphorylated, outward-facing conformation (E2-P state). The binding of the glycoside stabilizes this conformation, thereby inhibiting the dephosphorylation and the subsequent conformational changes necessary for ion transport.[2] This leads to a cessation of the pump's activity.

The key molecular interactions involve hydrogen bonds between the hydroxyl groups of the steroid core and the sugar moiety of the glycoside with amino acid residues in the binding pocket of the α-subunit.[3] Specifically, the C-12 and C-14 hydroxyl groups and the C-17 unsaturated lactone ring of the steroid core are crucial for this interaction.[3]

Cellular Consequences of Na+/K+ ATPase Inhibition

The inhibition of the Na+/K+ ATPase by this compound sets off a cascade of events within the cell:

-

Increased Intracellular Sodium: With the primary Na+ extrusion mechanism blocked, the intracellular concentration of Na+ rises.

-

Altered Na+/Ca2+ Exchanger Activity: The increased intracellular Na+ concentration reduces the electrochemical gradient that drives the Na+/Ca2+ exchanger (NCX) to extrude calcium (Ca2+) from the cell.

-

Increased Intracellular Calcium: The reduced Ca2+ efflux via the NCX leads to an accumulation of Ca2+ in the cytoplasm. In cardiac myocytes, this results in increased sarcoplasmic reticulum Ca2+ stores, leading to a more forceful contraction (positive inotropic effect).

-

Activation of Signaling Pathways: Beyond its role as an ion pump, the Na+/K+ ATPase also functions as a signaling scaffold.[3] Inhibition by cardiac glycosides can trigger various intracellular signaling cascades, often independent of the changes in ion concentrations. These pathways can include the activation of Src kinase, the Ras-Raf-MEK-ERK pathway, and the generation of reactive oxygen species (ROS).

Quantitative Analysis of Na+/K+ ATPase Inhibition

While specific quantitative binding and inhibition constants for this compound are not extensively reported in the literature, data for its parent compounds, digoxin and digoxigenin, provide a valuable reference for its potency. One study has shown that this compound inhibits Na,K-ATPase activity in the nanomolar range.[4]

Table 1: Inhibitory Constants of Related Cardiac Glycosides against Na+/K+ ATPase

| Compound | Parameter | Value (nM) | Enzyme Source | Reference |

| Digoxin | Ki | 147 | Porcine Kidney | [5] |

| Digoxigenin | Ki | 194 | Porcine Kidney | [5] |

| Digoxin | IC50 | 0.17 µM (170 nM) | Vero Cells (anti-MERS-CoV activity) | [6] |

Table 2: Binding Affinities of Digoxin and Digoxigenin for Human Na,K-ATPase Isoforms

| Compound | Isoform | KD (nM) | Reference |

| Digoxin | α1β1 | ~40 | [7] |

| α2β1 | ~10 | [7] | |

| α3β1 | ~10 | [7] | |

| Digoxigenin | α1β1 | ~20 | [7] |

| α2β1 | ~20 | [7] | |

| α3β1 | ~20 | [7] |

Experimental Protocols

Na+/K+ ATPase Activity Assay (Colorimetric)

This protocol measures the activity of Na+/K+ ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP. The specific activity is determined by the difference in Pi released in the presence and absence of a specific inhibitor, such as ouabain (B1677812) or the test compound.

Materials:

-

Enzyme Source: Purified Na+/K+ ATPase from a suitable tissue (e.g., porcine cerebral cortex, kidney medulla) or cell membrane preparations.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

-

ATP Solution: 10 mM ATP in deionized water.

-

Inhibitor Stock Solution: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Positive Control: Ouabain solution.

-

Malachite Green Reagent: For phosphate detection.

-

Phosphate Standard Solution: For generating a standard curve.

Procedure:

-

Enzyme Preparation: Dilute the Na+/K+ ATPase enzyme preparation to the desired concentration in cold Tris-HCl buffer.

-

Reaction Setup: In a 96-well microplate, add the following in order:

-

50 µL of Assay Buffer.

-

10 µL of various concentrations of this compound or vehicle control. For the positive control, add ouabain.

-

10 µL of diluted Na+/K+ ATPase enzyme solution.

-

-

Pre-incubation: Mix gently and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Start the reaction by adding 30 µL of 10 mM ATP solution to each well.

-

Incubation: Incubate the plate at 37°C for 20-30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Color Development: Stop the reaction by adding 50 µL of the Malachite Green reagent to each well.

-

Measurement: After a short incubation for color development, measure the absorbance at a wavelength of 620-660 nm using a microplate reader.

-

Data Analysis: Calculate the amount of Pi released using a phosphate standard curve. The Na+/K+ ATPase activity is the difference between the total ATPase activity (no inhibitor) and the activity in the presence of a saturating concentration of ouabain. The inhibitory effect of this compound is then calculated as a percentage of this specific activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the Na+/K+ ATPase. A competition binding assay is used to determine the affinity (Ki) of an unlabeled compound like this compound.

Materials:

-

Enzyme Source: Membrane preparations rich in Na+/K+ ATPase.

-

Radioligand: [3H]ouabain is commonly used.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

-

Unlabeled Ligand: A range of concentrations of this compound.

-

Wash Buffer: Ice-cold Tris-HCl.

-

Scintillation Cocktail.

-

Glass Fiber Filters.

Procedure:

-

Membrane Preparation: Prepare membrane fractions from a suitable tissue or cell source.

-

Assay Setup: In microcentrifuge tubes or a 96-well plate, combine:

-

Membrane preparation (containing a specific amount of protein).

-

A fixed concentration of [3H]ouabain.

-

Increasing concentrations of unlabeled this compound.

-

For determining non-specific binding, a parallel set of tubes with a high concentration of unlabeled ouabain is included.

-

Assay buffer to the final volume.

-

-

Incubation: Incubate at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. The filters will trap the membranes with the bound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the unlabeled ligand. The IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathways

Caption: Signaling pathway initiated by the inhibition of Na+/K+ ATPase by this compound.

Experimental Workflow: Na+/K+ ATPase Activity Assay

Caption: Workflow for determining the IC50 of a compound on Na+/K+ ATPase activity.

Logical Relationship: Mechanism of Action

Caption: Logical flow of the mechanism of action of this compound.

Conclusion

This compound is a potent inhibitor of the Na+/K+ ATPase, a fundamental enzyme in cellular physiology. Its mechanism of action, centered on the stabilization of the E2-P conformation of the enzyme, leads to significant alterations in intracellular ion concentrations and the activation of various signaling pathways. While quantitative data for this specific compound is limited, the well-established methodologies for studying Na+/K+ ATPase inhibition provide a robust framework for its further characterization. Understanding the intricate details of its interaction with the Na+/K+ ATPase is crucial for the development of novel therapeutics targeting this vital cellular pump.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinPGx [clinpgx.org]

- 3. Na+/K+-ATPase-Targeted Cytotoxicity of (+)-Digoxin and Several Semi-synthetic Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cytotoxic and cytostatic effects of digitoxigenin monodigitoxoside (DGX) in human lung cancer cells and its link to Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rndsystems.com [rndsystems.com]

- 7. Selectivity of digitalis glycosides for isoforms of human Na,K-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Role of Digoxigenin Monodigitoxoside: A Technical Guide for Researchers

An In-depth Examination of a Key Digoxin (B3395198) Metabolite for Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxigenin (B1670575) monodigitoxoside is a primary cardioactive metabolite of digoxin, a cardiac glycoside widely used in the management of heart failure and atrial fibrillation. The metabolic conversion of digoxin to its metabolites, including digoxigenin monodigitoxoside, plays a crucial role in its therapeutic efficacy and potential toxicity. This technical guide provides a comprehensive overview of the biological role of this compound, focusing on its formation, mechanism of action, pharmacokinetics, and analytical determination. This document is intended to serve as a valuable resource for researchers and professionals involved in cardiovascular pharmacology and drug development.

Metabolism and Formation of this compound

Digoxin undergoes metabolism primarily through the stepwise cleavage of its three-sugar (digitoxose) moiety. This process is not dependent on the cytochrome P450 system[1]. The initial hydrolysis of one sugar molecule from digoxin results in the formation of digoxigenin bisdigitoxoside, which is further metabolized to this compound by the removal of a second sugar molecule. The final step in this pathway is the formation of the aglycone, digoxigenin.

This metabolic cascade can occur in the gastrointestinal tract through acid hydrolysis or by the action of intestinal microflora. Additionally, a small percentage of digoxin is metabolized in the liver[2]. This compound can be further metabolized, primarily through glucuronidation, to more polar and readily excretable compounds[1][2].

Mechanism of Action: Na+/K+-ATPase Inhibition

Like its parent compound, this compound exerts its biological effects by inhibiting the Na+/K+-ATPase pump, an integral membrane protein essential for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane[3]. Inhibition of this pump leads to an increase in intracellular sodium concentration. This, in turn, alters the activity of the sodium-calcium exchanger, resulting in an influx of calcium ions into the cell[4][5]. The elevated intracellular calcium concentration in cardiac myocytes enhances the force of contraction, which is the basis of the positive inotropic effect of cardiac glycosides.

Quantitative Comparison of Na+/K+-ATPase Inhibition

| Compound | Na+/K+-ATPase Inhibition (Ki, nM) | Source |

| Digoxin | 147 | [6] |

| Digoxigenin | 194 | [6] |

| This compound | Estimated to be between 147 and 194 nM | Inferred from[6] |

Downstream Signaling Pathways

The inhibition of Na+/K+-ATPase by cardiac glycosides, including this compound, initiates a cascade of downstream signaling events that extend beyond the direct effects on ion transport. These signaling pathways are implicated in both the therapeutic and potentially adverse effects of these compounds.

One of the key downstream signaling pathways involves the interaction of Na+/K+-ATPase with neighboring membrane proteins, including the Src kinase and the Epidermal Growth Factor Receptor (EGFR)[7][8]. Inhibition of the pump can lead to the transactivation of EGFR and subsequent activation of the STAT3 signaling pathway. However, some studies have shown that digoxin can also inhibit the phosphorylation of Src, EGFR, and STAT3, suggesting a complex and context-dependent regulation of these pathways[7][8].

Another important consequence of Na+/K+-ATPase inhibition is the modulation of intracellular calcium levels, which can influence a wide range of cellular processes, including gene expression and apoptosis[9].

Figure 1: Signaling pathway of this compound.

Pharmacokinetics

The pharmacokinetic profile of this compound differs from that of digoxin, primarily due to its reduced polarity. While comprehensive, directly comparative pharmacokinetic data in humans is limited, available information on digoxin and its metabolites allows for a general characterization.

| Parameter | Digoxin | Digoxigenin Bisdigitoxoside | Dihydrodigoxin |

| Mean Residence Time (h) | 41 ± 5 | 53 ± 11 | 35 ± 9 |

| Renal Clearance (ml/min) | 152 ± 24 | 100 ± 26 | 79 ± 13 |

| Source | [10] | [10] | [10] |

Note: Specific pharmacokinetic data for this compound from this comparative study was not provided.

The elimination half-life of digoxin in healthy individuals is approximately 26 to 45 hours, with renal excretion being the primary route of elimination[11]. The metabolites of digoxin, including this compound, are also cleared by the kidneys.

Experimental Protocols

HPLC-UV Method for the Separation and Quantification of Digoxin and its Metabolites

This protocol provides a general framework for the analysis of digoxin and its metabolites in serum samples.

A. Sample Preparation

-

To 1 mL of serum, add an internal standard (e.g., digitoxin).

-

Perform solid-phase extraction (SPE) using a C18 cartridge to extract the analytes and remove interfering substances.

-

Elute the analytes from the SPE cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for HPLC analysis.

B. HPLC Conditions

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water is typically used. The exact gradient profile should be optimized for the specific column and analytes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm[12].

-

Injection Volume: 20 µL.

C. Quantification

-

Generate a calibration curve using standards of digoxin, digoxigenin bisdigitoxoside, this compound, and digoxigenin of known concentrations.

-

Quantify the concentration of each analyte in the sample by comparing its peak area to the calibration curve.

Figure 2: HPLC analysis workflow for digoxin metabolites.

Na+/K+-ATPase Activity Assay (Malachite Green Method)

This colorimetric assay measures the activity of Na+/K+-ATPase by quantifying the amount of inorganic phosphate (B84403) (Pi) released from the hydrolysis of ATP.

A. Reagents

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.

-

ATP Solution: 10 mM ATP in deionized water (prepare fresh).

-

Na+/K+-ATPase enzyme preparation.

-

This compound (or other cardiac glycoside inhibitor) solution at various concentrations.

-

Ouabain (B1677812) solution (as a positive control for complete inhibition).

-

Malachite Green Reagent: A solution containing malachite green, ammonium (B1175870) molybdate, and a stabilizing agent.

B. Assay Procedure

-

In a 96-well plate, add 50 µL of Assay Buffer to each well.

-

Add 10 µL of the test inhibitor (this compound) at various concentrations to the sample wells. Add 10 µL of buffer to the control wells and 10 µL of ouabain to the positive control wells.

-

Add 20 µL of the Na+/K+-ATPase enzyme solution to all wells.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 20 µL of the ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 100 µL of the Malachite Green Reagent to each well.

-

Incubate at room temperature for 15-30 minutes to allow for color development.

-

Measure the absorbance at 620-660 nm using a microplate reader.

C. Calculation of Inhibition

-

The Na+/K+-ATPase activity is calculated as the difference between the absorbance of the control wells (total ATPase activity) and the ouabain-containing wells (Mg2+-ATPase activity).

-

The percent inhibition by this compound is calculated for each concentration relative to the Na+/K+-ATPase activity in the absence of the inhibitor.

-

The IC50 value can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Figure 3: Workflow for Na+/K+-ATPase activity assay.

Conclusion

This compound, as a primary metabolite of digoxin, contributes to the overall pharmacological profile of its parent drug. Its activity as a Na+/K+-ATPase inhibitor and its distinct pharmacokinetic properties underscore the importance of understanding its biological role. For researchers in cardiovascular pharmacology and drug development, a thorough characterization of digoxin metabolites is essential for optimizing therapeutic strategies and minimizing adverse effects. The methodologies and data presented in this guide provide a foundational resource for further investigation into the intricate pharmacology of this compound and other cardiac glycosides.

References

- 1. researchgate.net [researchgate.net]

- 2. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 3. Frontiers | Na+/K+-ATPase as a Target of Cardiac Glycosides for the Treatment of SARS-CoV-2 Infection [frontiersin.org]

- 4. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pharmacokinetics of digoxin and main metabolites/derivatives in healthy humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Clinical pharmacokinetics of digoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ijpsjournal.com [ijpsjournal.com]

Unveiling Digoxigenin Monodigitoxoside: A Technical Guide to Its Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Digoxigenin monodigitoxoside, a cardiac glycoside found in the foxglove plant (Digitalis lanata), has garnered significant interest within the scientific community for its potent biological activities, primarily as an inhibitor of the Na+/K+ ATPase pump. This technical guide provides an in-depth exploration of the discovery, chemical synthesis, and biological importance of this compound. It is designed to serve as a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of key processes to facilitate further research and drug development endeavors.

Introduction

Cardiac glycosides, a class of naturally occurring steroid-like compounds, have a long history in the treatment of cardiac conditions. Among these, this compound stands out as a key metabolite of the well-known drug Digoxin (B3395198). Its fundamental structure consists of a steroid nucleus (aglycone) linked to a single digitoxose (B191001) sugar molecule. The primary mechanism of action for this compound involves the inhibition of the Na+/K+ ATPase, an enzyme crucial for maintaining the electrochemical gradients across cell membranes.[1][2] This inhibition leads to an increase in intracellular calcium concentration, which is the basis for its cardiotonic effects. More recently, research has expanded to investigate its potential as an anti-cancer agent due to its ability to induce cell cycle arrest and apoptosis in various cancer cell lines.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its handling, formulation, and interpretation of biological data.

| Property | Value | Reference |

| Molecular Formula | C₂₉H₄₄O₈ | |

| Molecular Weight | 520.66 g/mol | |

| CAS Number | 5352-63-6 | |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | -20°C | [2] |

Synthesis and Isolation

The procurement of this compound for research and development can be achieved through both isolation from its natural source and chemical synthesis.

Isolation from Digitalis lanata

This compound is a naturally occurring secondary metabolite in the leaves of Digitalis lanata. The isolation process typically involves extraction and subsequent purification using chromatographic techniques.

-

Extraction:

-

Dried and powdered leaves of Digitalis lanata are subjected to extraction with a mixture of ethanol (B145695) and water (e.g., 70% ethanol).

-

The extraction is typically carried out at room temperature with constant agitation for a specified period (e.g., 24 hours) to ensure efficient extraction of the glycosides.

-

The resulting crude extract is then filtered to remove solid plant material.

-

-

Purification:

-

The filtered extract is concentrated under reduced pressure to remove the ethanol.

-

The aqueous residue is then partitioned with a non-polar solvent, such as chloroform (B151607), to separate the glycosides from more polar impurities.

-

The chloroform extract, containing a mixture of cardiac glycosides, is dried and concentrated.

-

Final purification of this compound is achieved using High-Performance Liquid Chromatography (HPLC) on a reverse-phase column (e.g., C18). A gradient of acetonitrile (B52724) and water is commonly used as the mobile phase.

-

Fractions are collected and analyzed (e.g., by mass spectrometry and NMR) to confirm the identity and purity of the isolated this compound.

-

Chemical Synthesis: Palladium-Catalyzed Glycosylation

A stereoselective synthesis of this compound can be achieved from its aglycone, Digoxigenin, through a palladium-catalyzed glycosylation reaction. This method offers a controlled and efficient way to introduce the digitoxose sugar moiety.[3]

To a solution of Digoxigenin and a suitable digitoxose donor (e.g., a protected glycosyl halide or carbonate) in an anhydrous solvent (e.g., dichloromethane (B109758) or tetrahydrofuran) under an inert atmosphere (e.g., argon or nitrogen), is added a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)) and a suitable ligand. The reaction mixture is stirred at a specific temperature for a defined period until the reaction is complete (monitored by Thin Layer Chromatography). Upon completion, the reaction is quenched, and the product is purified by column chromatography on silica (B1680970) gel to yield this compound.

Note: The precise reagents, stoichiometry, and reaction conditions are critical for achieving high yield and stereoselectivity and should be optimized based on the specific digitoxose donor used.

Biological Activity and Mechanism of Action

The primary biological target of this compound is the Na+/K+ ATPase.

Inhibition of Na+/K+ ATPase

This compound binds to the extracellular domain of the α-subunit of the Na+/K+ ATPase, inhibiting its pumping activity. This leads to an accumulation of intracellular sodium, which in turn reduces the activity of the sodium-calcium exchanger, resulting in an increase in intracellular calcium levels.

-

Enzyme Preparation: A purified preparation of Na+/K+ ATPase (e.g., from porcine cerebral cortex or commercially available) is used.

-

Assay Buffer: A buffer containing appropriate concentrations of NaCl, KCl, MgCl₂, and ATP is prepared.

-

Inhibition Assay:

-

Varying concentrations of this compound are pre-incubated with the enzyme in the assay buffer.

-

The reaction is initiated by the addition of ATP.

-

The ATPase activity is measured by quantifying the amount of inorganic phosphate (B84403) (Pi) released from ATP hydrolysis over a specific time period. This can be done using a colorimetric method, such as the malachite green assay.

-

The percentage of inhibition is calculated for each concentration of the compound.

-

-

IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Anti-cancer Effects

Recent studies have highlighted the potential of this compound as an anti-cancer agent. Its cytotoxic effects are attributed to its ability to induce cell cycle arrest, primarily at the G2/M phase, and to trigger apoptosis.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are mediated through its influence on various intracellular signaling pathways.

Na+/K+ ATPase Inhibition Pathway

Caption: Inhibition of Na+/K+ ATPase by this compound.

Experimental Workflow for Synthesis and Characterization

Caption: Workflow for the chemical synthesis of this compound.

Cell Cycle Arrest Signaling Pathway

Caption: Proposed signaling pathway for G2/M cell cycle arrest.

Conclusion

This compound continues to be a molecule of significant interest due to its well-established role as a Na+/K+ ATPase inhibitor and its emerging potential in cancer therapy. This guide has provided a comprehensive overview of its discovery, methods for its preparation, and its biological mechanisms of action. The detailed protocols and visual aids are intended to empower researchers to further explore the therapeutic applications of this potent cardiac glycoside. Future research will likely focus on elucidating the full spectrum of its cellular targets and signaling pathways, as well as on the development of novel analogs with improved therapeutic indices.

References

- 1. A stereoselective synthesis of digitoxin and digitoxigen mono- and bisdigitoxoside from digitoxigenin via a palladium-catalyzed glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mybiosource.com [mybiosource.com]

- 3. Specific and sensitive determination of digoxin and metabolites in human serum by high performance liquid chromatography with cyclodextrin solid-phase extraction and precolumn fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Commercial Suppliers of Digoxigenin Monodigitoxoside: A Technical Guide for Researchers

For researchers, scientists, and drug development professionals, this guide provides an in-depth overview of commercial sources for Digoxigenin monodigitoxoside, a critical reagent for studies involving Na+/K+-ATPase inhibition and cardiac glycoside research. This document outlines key technical data for commercially available this compound, details relevant experimental protocols, and illustrates associated signaling pathways.

Commercial Availability and Product Specifications

This compound is available from several reputable suppliers catering to the research community. The following table summarizes the key quantitative data for products from various vendors, allowing for a straightforward comparison of purity, formulation, and storage requirements.

| Supplier | Product Number | Purity | Formulation | Available Sizes | Storage Conditions |

| MedChemExpress | HY-145154 | ≥98.0% | Solid Powder | 1 mg, 5 mg, 10 mg, 25 mg, 50 mg, 100 mg | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[1] |

| Santa Cruz Biotechnology | sc-211332 | ≥97% | Solid | Not specified | Store at room temperature. |

| Biosynth | FD21899 | Not specified | Solid | 0.5 mg, 1 mg, 2 mg, 5 mg, 10 mg | Store at <-15°C, keep dry, under inert gas.[2] |

| Clearsynth | CS-O-13699 | >98% (by HPLC) | Solid | Not specified | Store at 2-8°C. |

| Cayman Chemical | 21699 | ≥97% | A solid | 500 µg, 1 mg | -20°C. |

| LGC Standards | TRC-D446505 | Not specified | Neat | 1 mg, 5 mg, 10 mg | -20°C.[3] |

| Sigma-Aldrich | D9026 (as Digoxigenin) | Analytical Standard | Solid | Not specified | 2-8°C.[4] |

| TargetMol | T36060 | Not specified | Solid | 1 mg | -20°C. |

Experimental Protocols

This compound is primarily utilized for its inhibitory effects on the Na+/K+-ATPase. Below are detailed methodologies for key experiments involving this compound.

In Vitro Na+/K+-ATPase Inhibition Assay

This protocol is adapted from standard colorimetric assays that measure the liberation of inorganic phosphate (B84403) (Pi) from ATP hydrolysis by Na+/K+-ATPase.

Materials:

-

This compound

-

Purified Na+/K+-ATPase enzyme (e.g., from porcine cerebral cortex)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 4 mM MgCl₂

-

ATP solution (10 mM)

-

Malachite Green reagent for phosphate detection

-

96-well microplate

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO. Further dilute in Assay Buffer to achieve a range of desired concentrations.

-

In a 96-well plate, add 20 µL of the diluted this compound or a vehicle control (DMSO in Assay Buffer) to respective wells.

-

Add 20 µL of the purified Na+/K+-ATPase enzyme solution to each well and incubate for 10 minutes at 37°C to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding 10 µL of 10 mM ATP solution to each well.

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction and measure the amount of liberated inorganic phosphate by adding 150 µL of Malachite Green reagent to each well.

-

After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a spectrophotometer.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Cell Viability Assay (MTT Assay)

This protocol assesses the cytotoxic effects of this compound on cultured cells.

Materials:

-

This compound

-

Cell line of interest (e.g., A549 human lung carcinoma cells)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete cell culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of the medium containing different concentrations of the compound or a vehicle control.

-

Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Express the results as a percentage of cell viability compared to the vehicle-treated control cells.

Measurement of Inotropic Effects on Isolated Heart Tissue (Langendorff Preparation)

This ex vivo protocol evaluates the effect of this compound on the contractility of an isolated mammalian heart.

Materials:

-

This compound

-

Krebs-Henseleit solution (118 mM NaCl, 4.7 mM KCl, 1.2 mM KH₂PO₄, 1.2 mM MgSO₄, 2.5 mM CaCl₂, 25 mM NaHCO₃, 11 mM glucose)

-

Langendorff apparatus

-

Pressure transducer and data acquisition system

-

Small animal (e.g., guinea pig or rat)

Procedure:

-

Prepare the Langendorff apparatus by circulating warm (37°C), oxygenated (95% O₂, 5% CO₂) Krebs-Henseleit solution.

-

Anesthetize the animal and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit solution.

-

Cannulate the aorta on the Langendorff apparatus and initiate retrograde perfusion with the oxygenated Krebs-Henseleit solution.

-

Insert a balloon into the left ventricle, connected to a pressure transducer, to measure isovolumetric pressure.

-

Allow the heart to stabilize for a baseline period (approximately 20-30 minutes).

-

Introduce this compound into the perfusate at various concentrations.

-

Record the changes in left ventricular developed pressure (LVDP), heart rate, and coronary flow.

-

Analyze the data to determine the dose-dependent inotropic effect of the compound.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are primarily mediated through its interaction with the Na+/K+-ATPase, which acts as a signal transducer. Inhibition of this ion pump leads to a cascade of downstream events.

Signaling cascade initiated by this compound.

The following diagram illustrates a typical experimental workflow for assessing the in vitro activity of this compound.

Workflow for in vitro activity assessment.

References

- 1. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The inotropic effect of cardioactive glycosides in ventricular myocytes requires Na+–Ca2+ exchanger function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cohesionbio.com [cohesionbio.com]

- 4. Langendorff heart - Wikipedia [en.wikipedia.org]

Digoxigenin (DIG) Hapten: An In-depth Technical Guide to Non-Radioactive Labeling in Molecular Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of molecular biology, the detection of specific nucleic acid sequences is a cornerstone of many research and diagnostic applications. For decades, radioactive isotopes were the primary choice for labeling probes due to their high sensitivity. However, concerns regarding safety, disposal, and the inherent instability of radioisotopes have driven the development of non-radioactive labeling methods. Among these, the Digoxigenin (B1670575) (DIG) system has emerged as a robust, versatile, and highly sensitive alternative.[1][2]

This technical guide provides a comprehensive overview of the Digoxigenin hapten system for the non-radioactive labeling of nucleic acids. We will delve into the core principles of DIG labeling, detail various enzymatic labeling strategies, and describe the subsequent detection methodologies. Furthermore, this guide will present quantitative data to compare different approaches, provide detailed experimental protocols for key applications, and utilize diagrams to illustrate critical workflows and pathways.

The Principle of the Digoxigenin System

The DIG system is based on the use of digoxigenin, a steroid hapten found exclusively in the flowers and leaves of Digitalis plants (Digitalis purpurea and Digitalis lanata).[3] This unique origin is a key advantage of the system, as the anti-DIG antibody does not bind to any other biological material, ensuring high specificity and low background in various applications.[4]

The workflow of the DIG system involves three main stages:

-

Probe Labeling: A nucleic acid probe (DNA, RNA, or oligonucleotide) is enzymatically labeled with Digoxigenin. This is typically achieved by incorporating a DIG-labeled nucleotide, such as DIG-11-dUTP or DIG-11-UTP, into the probe.

-

Hybridization: The DIG-labeled probe is then used in a hybridization experiment (e.g., Southern blot, Northern blot, or in situ hybridization) to bind to its complementary target sequence within a complex mixture of nucleic acids.

-

Immunodetection: The hybridized probe is detected using a high-affinity anti-Digoxigenin antibody. This antibody is typically conjugated to an enzyme, such as alkaline phosphatase (AP) or horseradish peroxidase (HRP), or a fluorescent dye.[4] The subsequent addition of a suitable substrate allows for visualization of the target nucleic acid through a colorimetric, chemiluminescent, or fluorescent signal.[4]

Core Advantages of the DIG System

-

High Specificity: The anti-DIG antibody exhibits no cross-reactivity with other biological molecules, leading to a high signal-to-noise ratio.[4]

-

High Sensitivity: The DIG system can detect as little as 0.03 to 0.10 pg of target DNA, a sensitivity level comparable to or even exceeding that of radioactive methods.[5]

-

Versatility: DIG-labeled probes can be used in a wide range of applications, including Southern and Northern blotting, dot/slot blots, library screening, and in situ hybridization.[6][7]

-

Safety: The non-radioactive nature of the DIG system eliminates the hazards and regulatory burdens associated with handling radioactive isotopes.[2]

-

Stability: DIG-labeled probes are stable for at least a year, offering a significant advantage over radioactive probes with short half-lives.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of the Digoxigenin labeling system.

| Parameter | Value | Application | Reference |

| DNA Detection Sensitivity | |||

| Random Primed Labeled DNA Probe | 0.03 - 0.10 pg | Southern Blot | |

| PCR Labeled DNA Probe | 1 pg | Dot Blot | [8] |

| Chemiluminescent Detection | 70 fg | Southern Blot | [5] |

| Chemiluminescent Detection | 50 - 10 fg | Dot Blot | [9] |

| Colorimetric Detection Sensitivity | 32 fg | Dot Blot | [10] |

| RNA Detection Sensitivity | |||

| In Vitro Transcribed RNA Probe | Detects rare transcripts in 100 ng total RNA | Northern Blot | |

| Probe Labeling Efficiency | |||

| Random Primed Labeling | 1 DIG molecule per 20-25 nucleotides | DNA Probe | |

| In Vitro Transcription | 20 µg of DIG-labeled RNA per µg of template DNA | RNA Probe | [11] |

| Binding Affinity | |||

| Digoxigenin-Antibody Interaction (Kd) | ~12 nM | Immunoassay | [3] |

Nucleic Acid Labeling Methods

Several enzymatic methods are available for labeling nucleic acids with Digoxigenin. The choice of method depends on the type of nucleic acid (DNA, RNA, or oligonucleotide), the amount and purity of the template, and the specific application.

PCR Labeling of DNA Probes

Polymerase Chain Reaction (PCR) is a preferred method for generating highly specific and sensitive DIG-labeled DNA probes, especially when the template is scarce, partially purified, or short. During PCR amplification, a thermostable DNA polymerase incorporates DIG-11-dUTP in place of dTTP into the newly synthesized DNA.

Diagram: PCR Labeling Workflow

Caption: Workflow for generating DIG-labeled DNA probes using PCR.

Random Primed DNA Labeling

In this method, a DNA template is denatured and then annealed to a mixture of random hexanucleotide primers. The Klenow fragment of DNA polymerase I then synthesizes new DNA strands, incorporating DIG-11-dUTP into the growing chains. This method is suitable for labeling DNA fragments of various sizes and results in homogeneously labeled probes.

Nick Translation Labeling of dsDNA

Nick translation involves treating double-stranded DNA with DNase I to create single-stranded nicks. DNA Polymerase I then adds nucleotides to the 3'-hydroxyl end of the nick while its 5'→3' exonuclease activity removes nucleotides from the 5'-phosphate end. By including DIG-11-dUTP in the reaction, the original nucleotides are replaced with labeled ones. This method is particularly useful for generating probes for in situ hybridization.

In Vitro Transcription of RNA Probes (Riboprobes)

DIG-labeled RNA probes, or riboprobes, are synthesized by in vitro transcription from a linearized DNA template cloned into a vector containing a bacteriophage RNA polymerase promoter (e.g., T7, T3, or SP6). The RNA polymerase incorporates DIG-11-UTP into the newly synthesized RNA transcript. Riboprobes are single-stranded and offer high sensitivity, making them ideal for in situ hybridization and Northern blotting.

Diagram: In Vitro Transcription Workflow

Caption: Workflow for the synthesis of DIG-labeled RNA probes.

Oligonucleotide Labeling

Synthetic oligonucleotides can be labeled with Digoxigenin at either the 5' or 3' end, or by adding a 3' tail.

-

3' End-Labeling: Terminal deoxynucleotidyl transferase (TdT) can add a single DIG-11-ddUTP to the 3' end of an oligonucleotide.

-

3' Tailing: TdT can also be used to add a tail of multiple DIG-11-dUTP and dATP residues to the 3' end.

-

5' End-Labeling: This typically involves chemical synthesis of an oligonucleotide with a 5' amino-linker, which is then coupled to a DIG-NHS-ester.

Detection of DIG-Labeled Probes

The detection of hybridized DIG-labeled probes is a multi-step process involving an anti-DIG antibody conjugated to a reporter molecule.

Diagram: DIG Detection Principle

References

- 1. Digoxigenin as an alternative probe labeling for in situ hybridization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The digoxigenin (DIG) system for non-radioactive labelling and detection of nucleic acids--an overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Digoxigenin - Wikipedia [en.wikipedia.org]

- 4. Nucleic Acid Labeling [merckmillipore.com]

- 5. Sensitive chemiluminescent detection of digoxigenin-labeled nucleic acids: a fast and simple protocol and its applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Anti-Digoxigenin Antibodies | Invitrogen [thermofisher.com]

- 7. Anti-Digoxigenin(DIG)antibody | MBL Life Sience -GLOBAL- [mblbio.com]

- 8. Use of digoxigenin-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Chemiluminescent assay for the detection of viral and plasmid DNA using digoxigenin-labeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [DNA probe labeling with digoxigenin-dUTP and its application in gene diagnosis] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

Methodological & Application

Step-by-Step Guide to Digoxigenin (DIG) DNA Labeling by PCR: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the generation of digoxigenin (B1670575) (DIG)-labeled DNA probes using the Polymerase Chain Reaction (PCR). PCR-based labeling is a highly efficient and versatile method for producing sensitive, non-radioactive probes for various molecular biology applications, including in situ hybridization, Southern blotting, and Northern blotting.[1][2] This technique is particularly advantageous when the starting template DNA is limited.[2][3] Here, we present a detailed, step-by-step protocol for DIG DNA labeling by PCR, guidance on optimizing reaction conditions, and methods for evaluating probe yield and labeling efficiency.

Introduction

The digoxigenin (DIG) system offers a safe and effective alternative to radioactive labeling methods.[4] The system relies on the incorporation of a steroid hapten, digoxigenin, isolated from Digitalis plants, into nucleic acid probes.[2] This hapten is not present in other biological materials, ensuring high specificity of detection using anti-DIG antibodies conjugated to enzymes like alkaline phosphatase (AP) or horseradish peroxidase (HRP).[2] Subsequent addition of a chemiluminescent or chromogenic substrate allows for sensitive visualization of the hybridized probe.[2]

PCR labeling of DNA probes involves the incorporation of DIG-11-dUTP, a modified deoxyuridine triphosphate, into the newly synthesized DNA strand by a thermostable DNA polymerase.[2] This method produces highly labeled, specific, and sensitive probes from small amounts of template DNA.[2][3]

Principle of DIG-PCR Labeling and Detection

The workflow for generating and using DIG-labeled probes involves several key stages, from the initial PCR labeling to the final detection in a hybridization assay.

Figure 1. Principle of DIG-PCR Labeling and Detection.

Experimental Protocols

Materials

-

DNA Template (10 pg to 1 µg)

-

Forward and Reverse Primers (10 µM each)

-

PCR Grade Water

-

10x PCR Buffer with MgCl₂ (or separate MgCl₂ solution for optimization)

-

DNA Polymerase (e.g., Taq or a high-fidelity polymerase)

-

PCR DIG Labeling Mix (containing dATP, dCTP, dGTP, dTTP, and DIG-11-dUTP) OR individual dNTPs and DIG-11-dUTP.

-

PCR tubes

-

Thermal cycler

-

Agarose (B213101) gel electrophoresis system

-

DNA purification kit (optional)

Step-by-Step PCR Labeling Protocol

This protocol is a general guideline; optimal conditions may vary depending on the template, primers, and thermal cycler used. It is recommended to first optimize the PCR reaction with unlabeled dNTPs before proceeding with DIG labeling.

Workflow for DIG-PCR Labeling

Figure 2. Experimental workflow for DIG-PCR labeling.

-

Reaction Setup: Assemble the PCR reaction on ice in a sterile PCR tube. A typical 50 µL reaction is as follows:

| Component | Volume (µL) | Final Concentration |

| 10x PCR Buffer with MgCl₂ | 5 | 1x |

| PCR DIG Labeling Mix* | 5 | 1x (e.g., 200 µM dATP, dCTP, dGTP; 130 µM dTTP; 70 µM DIG-11-dUTP) |

| Forward Primer (10 µM) | 1-2 | 0.2-0.4 µM |

| Reverse Primer (10 µM) | 1-2 | 0.2-0.4 µM |

| DNA Template | variable | 10 pg - 1 µg |

| DNA Polymerase | 0.5 | 1-2.5 units |

| PCR Grade Water | to 50 µL | - |

*Note: The ratio of DIG-11-dUTP to dTTP is critical. A common ratio is 1:2 (DIG-dUTP:dTTP), which corresponds to a 35% substitution of dTTP with DIG-11-dUTP.[1] Higher concentrations of DIG-dUTP can increase the label intensity but may reduce the PCR product yield.

-

Thermal Cycling: The following cycling conditions are a starting point. Optimize annealing temperature and extension time for your specific primer-template system.

| Step | Temperature (°C) | Time | Cycles |

| Initial Denaturation | 94-95 | 2-5 min | 1 |

| Denaturation | 94-95 | 30-60 sec | 30-35 |

| Annealing | 50-65 | 30-60 sec | |

| Extension | 72 | 1 min/kb | |

| Final Extension | 72 | 5-10 min | 1 |

| Hold | 4 | ∞ |

-

Analysis of Labeled Probe: Run 5-10 µL of the PCR product on a 1-2% agarose gel to verify the size and yield of the product. The DIG-labeled DNA will migrate slightly slower than unlabeled DNA of the same size.

-

Probe Purification (Optional): For most hybridization experiments, purification is not necessary.[1] However, if required for downstream applications, unincorporated nucleotides can be removed using a PCR purification kit or gel filtration.[5][6]

Estimation of Probe Yield

Accurate quantification of the DIG-labeled probe is crucial for reproducible hybridization results.[7][8] A direct detection method using a dot blot is recommended.[7]

-

Prepare serial dilutions of your labeled probe and a DIG-labeled control DNA of known concentration.

-

Spot 1 µL of each dilution onto a positively charged nylon membrane.

-

Fix the DNA to the membrane by UV crosslinking or baking.

-

Perform immunological detection using an anti-DIG-AP conjugate and a chemiluminescent substrate.

-

Compare the signal intensities of your probe dilutions to the control dilutions to estimate the concentration.[7]

Quantitative Data Summary

The efficiency of DIG incorporation and the final probe yield are influenced by the amount of template DNA and the reaction conditions.

Table 1: Expected Yield of DIG-Labeled DNA Probes

| Template Amount | Expected Yield (ng) | Detection Sensitivity |

| 10 pg | 50-100 | Can detect as little as 0.03-0.1 pg of target DNA.[3] |

| 100 pg | 200-400 | - |

| 1 ng | 1-2 µg | - |

| 10 ng | 5-10 µg | - |

| 100 ng | >20 µg | - |

Yields are approximate and can vary based on PCR efficiency.

Table 2: DIG-PCR Labeling Parameters and Recommendations

| Parameter | Recommendation | Rationale |

| Template DNA | 10 pg - 1 µg of plasmid DNA; 100 ng - 1 µg of genomic DNA | PCR is ideal for low amounts of template.[2] |

| DIG-11-dUTP:dTTP Ratio | 1:2 (35% DIG-dUTP) is a good starting point.[1] | Balances labeling efficiency and PCR yield.[1] Higher ratios may inhibit some polymerases. |

| Probe Size | 100 bp to 5 kb | Shorter probes are generally labeled more efficiently. |

| Detection Limit | As low as 1 pg of immobilized target DNA.[9][10] | High sensitivity is a key feature of the DIG system. |

| Probe Stability | >1 year at -20°C.[9] | DIG-labeled probes are very stable, allowing for consistent results over time.[9][11] |

Troubleshooting

| Issue | Possible Cause | Recommendation |

| Low or No PCR Product | Suboptimal PCR conditions (annealing temp, Mg²⁺ conc.). | Optimize PCR with unlabeled dNTPs first. Use a robust polymerase blend. |

| High concentration of DIG-11-dUTP inhibiting the polymerase. | Decrease the DIG-11-dUTP:dTTP ratio. | |

| Poor template quality. | Use purified, high-quality template DNA. | |

| High Background in Hybridization | Probe concentration is too high. | Quantify the probe and use the recommended concentration (e.g., 25 ng/mL).[7][8] |

| Incomplete blocking or insufficient washing. | Optimize blocking and washing steps in your hybridization protocol. | |

| Weak Hybridization Signal | Low probe labeling efficiency or concentration. | Check probe yield and labeling by dot blot. Increase the number of PCR cycles. |

| Insufficient hybridization time or temperature. | Optimize hybridization conditions for your specific application. |

Conclusion

PCR-based digoxigenin labeling is a powerful technique for generating highly sensitive and specific DNA probes for a wide range of applications in molecular biology. By following the detailed protocols and optimization guidelines presented in these application notes, researchers can reliably produce high-quality DIG-labeled probes, contributing to the success of their downstream experiments. The stability and safety of DIG-labeled probes make them an excellent choice for routine and high-throughput molecular analyses.[9]

References

- 1. jenabioscience.com [jenabioscience.com]

- 2. Digoxigenin (DIG) Labeling Methods [merckmillipore.com]

- 3. Digoxigenin (DIG) Labeling Methods [sigmaaldrich.com]

- 4. tandfonline.com [tandfonline.com]

- 5. biotium.com [biotium.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Use of digoxigenin-labelled probes for the quantitation of HBV-DNA in antiviral drug evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Production of digoxigenin-labelled parvovirus DNA probe by PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

Application Notes and Protocols for Na+/K+ ATPase Inhibition Assay Using Digoxigenin Monodigitoxoside

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for conducting a Na+/K+ ATPase inhibition assay using Digoxigenin monodigitoxoside, a cardiac glycoside and a metabolite of digoxin (B3395198).[1][2] This document outlines the mechanism of action, a comprehensive experimental protocol, and data presentation guidelines suitable for research and drug development purposes.

Introduction

This compound is a potent inhibitor of the Na+/K+ ATPase, an essential enzyme responsible for maintaining the sodium and potassium ion gradients across the cell membrane of animal cells.[1] The inhibition of this enzyme by cardiac glycosides leads to an increase in intracellular sodium, which in turn affects the sodium-calcium exchanger, resulting in an accumulation of intracellular calcium.[3] This cascade of events enhances the contractility of cardiac muscle, forming the basis of the therapeutic effects of cardiac glycosides in conditions like congestive heart failure.[3] Beyond cardiotonic effects, the inhibition of Na+/K+ ATPase by cardiac glycosides is also being investigated for its potential in anticancer therapies.[4]

The assay described herein is a colorimetric method that quantifies the inorganic phosphate (B84403) (Pi) released from the enzymatic hydrolysis of adenosine (B11128) triphosphate (ATP) by Na+/K+ ATPase.[3] The amount of liberated Pi is directly proportional to the enzyme's activity. By measuring the enzyme activity in the presence of varying concentrations of this compound, the inhibitory potency (e.g., IC50 value) can be determined.

Mechanism of Action of this compound

This compound, like other cardiac glycosides, binds to the extracellular domain of the α-subunit of the Na+/K+ ATPase.[5][6] This binding event locks the enzyme in a phosphorylated conformation, preventing its dephosphorylation and subsequent ion transport. The resulting increase in intracellular sodium and calcium levels leads to the downstream cellular effects.

Quantitative Data

| Compound | Parameter | Value (nM) | Enzyme Source | Reference |

| Digoxin | IC50 | ~164 | Human MDA-MB-231 cells | [7] |

| Digoxin | IC50 | 40 | Human A549 cells | [7] |

| Digoxigenin | Ki | 194 | Purified Isoform |

Experimental Protocol

This protocol is adapted from established methods for measuring Na+/K+ ATPase activity using a colorimetric malachite green-based assay.[3][8]

Materials and Reagents

-

This compound (CAS 5352-63-6)[1]

-

Na+/K+ ATPase enzyme preparation (e.g., porcine cerebral cortex)

-

Ouabain (B1677812) (positive control)

-

ATP (Adenosine 5'-triphosphate disodium (B8443419) salt)

-

Tris-HCl

-

NaCl

-

KCl

-

MgCl2

-

DMSO (Dimethyl sulfoxide)

-

Deionized water

-

Malachite Green Reagent (see preparation below)

-

96-well microplate

-

Incubator

-

Microplate reader

Reagent Preparation

-

Tris-HCl Buffer (50 mM, pH 7.4): Dissolve the appropriate amount of Tris-HCl in deionized water and adjust the pH to 7.4.

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 20 mM KCl, 5 mM MgCl2.[3]

-

This compound Stock Solution (e.g., 10 mM in DMSO): Accurately weigh and dissolve this compound in DMSO. Store at -20°C.[1]

-

Ouabain Stock Solution (1 mM in water): Dissolve ouabain in deionized water. Store at -20°C.[3]

-

ATP Solution (10 mM): Dissolve ATP in deionized water. Prepare this solution fresh for each experiment.[3]

-

Malachite Green Reagent: Prepare according to standard protocols, which typically involves mixing solutions of Malachite Green, ammonium (B1175870) molybdate, and a surfactant.[3][8] Commercially available kits are also an option.

Assay Procedure

-

Enzyme Preparation: Dilute the Na+/K+ ATPase enzyme preparation in cold Tris-HCl buffer to a concentration that ensures a linear reaction rate during the incubation period. This may require empirical determination.

-

Reaction Setup: In a 96-well microplate, add the following components in the specified order:

-

50 µL of Assay Buffer.[3]

-

10 µL of various concentrations of this compound (prepared by serial dilution of the stock solution) or vehicle control (DMSO).[3]

-

For the positive control, add a concentration of ouabain known to cause complete inhibition.

-

10 µL of the diluted Na+/K+ ATPase enzyme solution.[3]

-

-

Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.[3]

-

Initiation of Reaction: Start the enzymatic reaction by adding 30 µL of the 10 mM ATP solution to each well.[3]

-

Incubation: Incubate the plate at 37°C for 20-30 minutes.[3] The optimal incubation time should be determined to ensure the reaction remains in the linear range.

-

Termination of Reaction and Color Development: Stop the reaction by adding the Malachite Green Reagent according to the manufacturer's instructions or a standard protocol. This reagent will react with the inorganic phosphate produced by ATP hydrolysis to generate a colored product.

-

Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (typically around 620-640 nm) using a microplate reader.[8]

Data Analysis

-

Phosphate Standard Curve: Generate a standard curve using known concentrations of inorganic phosphate to convert absorbance values to the amount of phosphate produced.

-

Calculation of Na+/K+ ATPase Activity: The Na+/K+ ATPase activity is calculated as the difference between the total ATPase activity (in the absence of a specific inhibitor) and the ouabain-insensitive ATPase activity.

-

Determination of IC50: Plot the percentage of Na+/K+ ATPase inhibition against the logarithm of the this compound concentration. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity, can be determined by fitting the data to a suitable dose-response curve.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | C29H44O8 | CID 93001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Cardiac glycosides inhibit cancer through Na/K-ATPase-dependent cell death induction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cardiac glycosides and sodium/potassium-ATPase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of the Na+/K+-ATPase by cardiac glycosides suppresses expression of the IDO1 immune checkpoint in cancer cells by reducing STAT1 activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. eubopen.org [eubopen.org]

Application Notes and Protocols for Anti-Digoxigenin Antibody Conjugation in ELISA

For Researchers, Scientists, and Drug Development Professionals

Introduction

The digoxigenin (B1670575) (DIG) system is a powerful and versatile tool for non-radioactive labeling and detection of biomolecules in a variety of applications, most notably in Enzyme-Linked Immunosorbent Assays (ELISA). Digoxigenin, a steroid isolated from Digitalis plants, acts as a small, highly antigenic hapten. Its absence in animal tissues ensures that anti-DIG antibodies exhibit high specificity with minimal cross-reactivity to other biological molecules.[1] This characteristic makes the DIG-anti-DIG interaction an ideal system for developing sensitive and specific immunoassays.

This document provides detailed protocols for the conjugation of enzymes to anti-digoxigenin antibodies and their subsequent application in various ELISA formats. It also includes quantitative data for performance assessment and troubleshooting guidelines to assist researchers in optimizing their assays.

Core Principles of the DIG-Anti-DIG System in ELISA

The fundamental principle of the DIG-anti-DIG system in ELISA revolves around the specific, high-affinity binding between a digoxigenin-labeled molecule and an anti-digoxigenin antibody. This interaction can be utilized in several ways:

-

Detection of DIG-labeled analytes: An anti-digoxigenin antibody, conjugated to a reporter enzyme such as Horseradish Peroxidase (HRP) or Alkaline Phosphatase (AP), can be used to detect any molecule that has been previously labeled with digoxigenin.

-

Signal amplification: A primary antibody can be labeled with digoxigenin, and then an enzyme-conjugated anti-digoxigenin antibody can be used for detection. This indirect approach can amplify the signal.

-

Bridging assays: In certain formats, a DIG-labeled reagent and a biotin-labeled reagent can be used to "bridge" an analyte, which is then detected by an anti-digoxigenin-enzyme conjugate and streptavidin-enzyme conjugate, respectively.

The DIG system offers a robust alternative to other labeling systems, such as biotin-streptavidin, particularly in sample matrices where endogenous biotin (B1667282) may be present, leading to high background signals.

Data Presentation: Performance Characteristics

The following tables summarize key quantitative data related to anti-digoxigenin antibody conjugation and its performance in ELISA applications.

Table 1: Anti-Digoxigenin Antibody-Enzyme Conjugation Performance

| Parameter | Typical Value | Method of Determination |

| Molar Substitution Ratio (MSR) | 2-8 DIG molecules per antibody | Spectrophotometry (for DIG labeling) |

| Antibody Recovery Post-Conjugation | 50-80% | Spectrophotometry (A280) |

| Enzyme Activity Retention | > 80% | Enzyme activity assay |

| Conjugate Stability (at 4°C) | 12-18 months | ELISA performance over time |

Table 2: Performance of DIG-Based ELISA Systems

| ELISA Format | Analyte | Sensitivity | Dynamic Range | Reference |

| PCR-ELISA | DIG-labeled DNA | 0.1 pg | Not specified | [2] |

| Bridging ELISA | Anti-therapeutic antibody | ~11 ng/mL | Not specified | [3] |

| Competitive ELISA | Digoxin | 10 pg/well | 10 pg/well - 10 ng/well | [4] |

| Indirect ELISA | DIG-labeled antigen | High (qualitative) | Not specified | [1] |

Experimental Protocols

Protocol 1: Horseradish Peroxidase (HRP) Conjugation to Anti-Digoxigenin Antibody via NHS-Ester Chemistry

This protocol describes the conjugation of HRP to an anti-digoxigenin antibody using an N-Hydroxysuccinimide (NHS) ester-activated HRP.

Materials:

-

Anti-Digoxigenin Antibody (purified, in amine-free buffer like PBS)

-

NHS-ester activated Horseradish Peroxidase (HRP)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer: 50 mM sodium borate, pH 8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns (e.g., Zeba™ Spin Desalting Columns, 40K MWCO)

-

Storage Buffer: PBS with 1% BSA and 0.02% Thimerosal

Procedure:

-

Antibody Preparation:

-

Dialyze the anti-digoxigenin antibody against the Conjugation Buffer overnight at 4°C to remove any amine-containing preservatives.

-

Adjust the antibody concentration to 2 mg/mL in Conjugation Buffer.

-

-

HRP-NHS Ester Reconstitution:

-

Immediately before use, dissolve the NHS-ester activated HRP in anhydrous DMF or DMSO to a concentration of 10 mg/mL.

-

-

Conjugation Reaction:

-

Add the reconstituted HRP-NHS ester to the antibody solution at a molar ratio of 10:1 (HRP:antibody).

-

Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

-

-

Quenching the Reaction:

-

Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction.

-